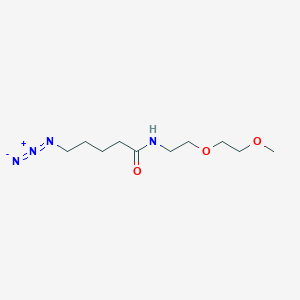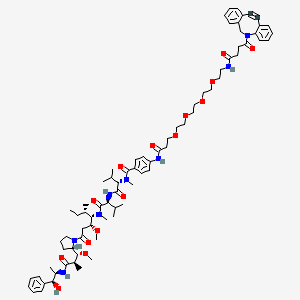
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is an organic compound with a complex structure that includes an azido group, a methoxyethoxy group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide typically involves multiple steps. One common method includes the conversion of an appropriate alcohol to an azide using a reagent such as sodium azide. This process can be facilitated by the Appel reaction or Mitsunobu reaction, which are well-known methods for introducing azido groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can form covalent bonds with various biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-(2-methoxyethoxy)ethane: Shares the azido and methoxyethoxy groups but has a simpler structure.
5-Azido-N-(2-methoxyethyl)pentanamide: Similar backbone but lacks the additional methoxyethoxy group.
Uniqueness
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H20N4O3 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-azido-N-[2-(2-methoxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C10H20N4O3/c1-16-8-9-17-7-6-12-10(15)4-2-3-5-13-14-11/h2-9H2,1H3,(H,12,15) |
InChI Key |
OPGQJRBKRKONKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)

![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)





![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)


